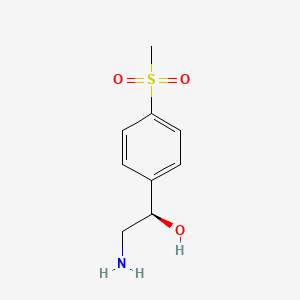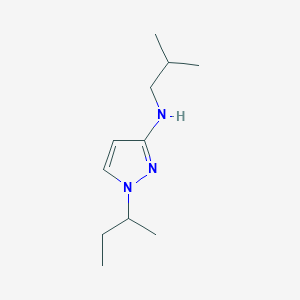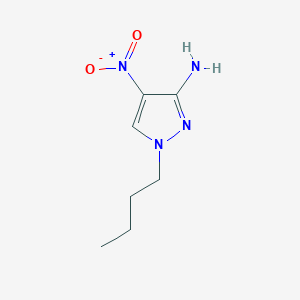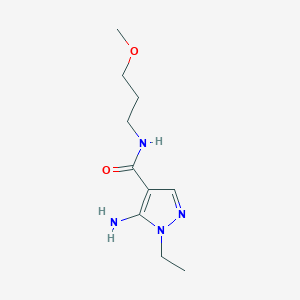
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methanesulfonyl group, and a phenyl ring, making it a versatile molecule for chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a phenyl derivative.
Introduction of the Methanesulfonyl Group: This step involves the sulfonation of the phenyl ring using methanesulfonyl chloride in the presence of a base such as pyridine.
Amino Group Addition:
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (1R)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oximes or nitroso derivatives.
Reduction: Reduction of the methanesulfonyl group can lead to the formation of sulfides or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of sulfides or thiols.
Substitution: Introduction of alkyl or acyl groups on the phenyl ring.
Scientific Research Applications
(1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which (1R)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the methanesulfonyl group can participate in covalent bonding or act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(4-methanesulfonylphenyl)ethan-1-ol: The enantiomer of the compound, differing in its chiral configuration.
2-Amino-1-(4-methanesulfonylphenyl)ethanol: Lacks the chiral center, making it a racemic mixture.
4-Methanesulfonylphenylalanine: Contains a similar methanesulfonylphenyl group but differs in the amino acid backbone.
Uniqueness
- The (1R)-enantiomer exhibits specific stereochemical properties that can lead to unique biological activities and interactions compared to its (1S)-counterpart or racemic mixtures.
- The presence of both amino and methanesulfonyl groups provides a versatile platform for chemical modifications and functionalization.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
PJIINHIXSQPBBO-VIFPVBQESA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](CN)O |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-fluoroethyl)-3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737547.png)
![(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11737549.png)
![N-[(2,3-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11737564.png)
![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)

![3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737579.png)
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B11737591.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737603.png)
![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}(pentyl)amine](/img/structure/B11737605.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737619.png)


![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11737632.png)
